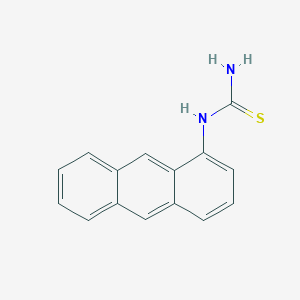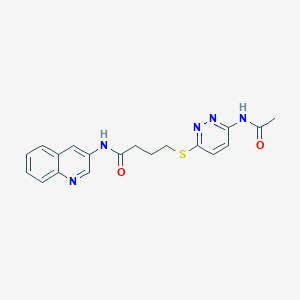
4-((6-acetamidopyridazin-3-yl)thio)-N-(quinolin-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((6-acetamidopyridazin-3-yl)thio)-N-(quinolin-3-yl)butanamide is a compound that has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. This compound is a member of the pyridazine family and has been found to exhibit promising biological activities, making it a subject of intense research.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Biological Activities
The study by Berest et al. (2011) presents the synthesis of novel compounds through aminolysis and alkylation processes, revealing in vitro anticancer and antibacterial activities. This research highlights a methodology that could be relevant for synthesizing and testing the biological activities of 4-((6-acetamidopyridazin-3-yl)thio)-N-(quinolin-3-yl)butanamide (Berest et al., 2011).
Nabila et al. (2017) prepared a series of derivatives attached to a pyridinecarboxamide group, determining their structures through various analytical methods and conducting antibacterial evaluation, which showed a wide range of activities. This approach could be applicable for assessing the antimicrobial potential of the compound (Nabila et al., 2017).
Potential Therapeutic Applications
The research by Smits et al. (2008) on designing new H4 receptor ligands with anti-inflammatory properties in vivo could inform studies on this compound's potential therapeutic applications, especially if its structure is conducive to similar biological interactions (Smits et al., 2008).
Mohamed et al. (2016) explored the antitumor evaluation of compounds based on 4(3H)-quinazolinone scaffolds, showcasing the potential anticancer activity. This type of scaffold-based investigation could be relevant for exploring the anticancer properties of this compound (Mohamed et al., 2016).
Propiedades
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-quinolin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-13(25)21-17-8-9-19(24-23-17)27-10-4-7-18(26)22-15-11-14-5-2-3-6-16(14)20-12-15/h2-3,5-6,8-9,11-12H,4,7,10H2,1H3,(H,22,26)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZUUGJZJWMPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

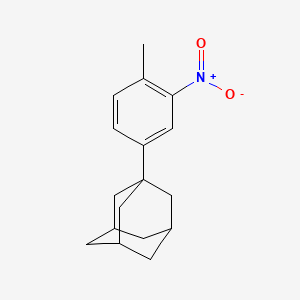
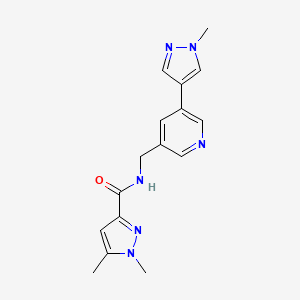
![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2583735.png)
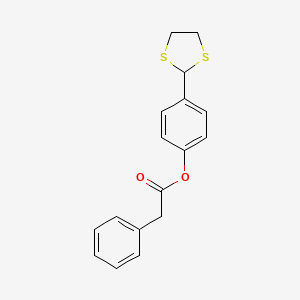
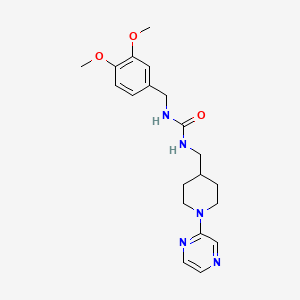

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2583741.png)

![N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2583744.png)

![2-Methyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one;dihydrochloride](/img/structure/B2583748.png)
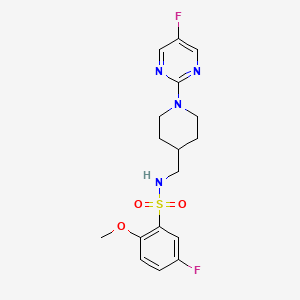
![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-benzoxazole-5-carboxylic acid](/img/structure/B2583751.png)
